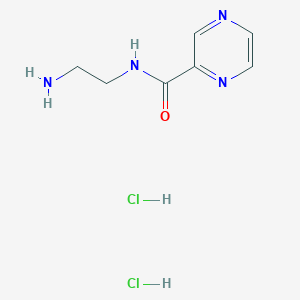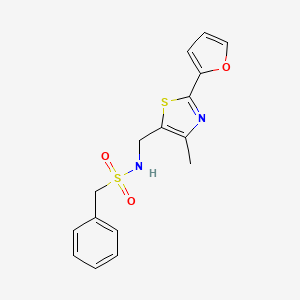![molecular formula C20H18N4O5S B2359696 3,4-dimethoxy-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 396722-18-2](/img/structure/B2359696.png)
3,4-dimethoxy-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamides and their derivatives are compounds of biological and pharmaceutical importance . Many amide derivatives have been found to possess antitumor, anti-microbial, anti-HIV, anti-inflammatory, anticonvulsant, anti-bacterial, antifungal, analgesic, and anticancer properties .
Synthesis Analysis
A variety of benzamide derivatives have been synthesized by the interaction of aniline derivatives that carry electron-donating groups (anisidines, toluidines) and acyl chlorides (2,3-di-methoxybenzoyl chloride and 3-acetoxy-2-methylbenzoyl chloride) in a slightly basic medium .Molecular Structure Analysis
In a similar compound, the benzene rings are nearly coplanar, making a dihedral angle of 4.89 (8). An intramolecular N—H O hydrogen bond occurs between the imino and methoxy groups .Chemical Reactions Analysis
Electrochemical polymerization of similar monomers was successfully carried out in the proper electrolyte with low potentials .Scientific Research Applications
Synthesis and Structural Analysis
Synthesis and Crystallography : A related compound, 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, was synthesized and characterized through X-ray diffraction studies. It demonstrated interesting crystal and molecular structures stabilized by hydrogen bond interactions (Prabhuswamy et al., 2016).
Molecular Interactions : In a similar context, antipyrine derivatives, including those with structural resemblances, were analyzed through Hirshfeld surface analysis and Density Functional Theory (DFT) calculations. This study highlighted the significance of hydrogen bonds and π-interactions in stabilizing the molecular structures (Saeed et al., 2020).
Applications in Medicinal Chemistry
Cytotoxic Heterocyclic Compounds : Research involving propenone derivatives, similar in structure, focused on synthesizing heterocyclic compounds with potential cytotoxic activity. This suggests a possible application of your compound in cancer research or drug development (Mansour et al., 2020).
Antimicrobial and Docking Studies : A study on thiophene-2-carboxamides, which share a structural framework with your compound, included antimicrobial evaluation and molecular docking studies. This implies potential antimicrobial applications and relevance in computational drug design (Talupur et al., 2021).
Photophysical Properties
- Chromophore Studies for Metal Ion Detection : A study on pyrazoline derivatives, structurally related, investigated their photophysical properties. This research demonstrated the potential use of such compounds as fluorescent chemosensors for metal ion detection, suggesting an analytical application for your compound (Khan, 2020).
Mechanism of Action
Properties
IUPAC Name |
3,4-dimethoxy-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O5S/c1-28-17-8-3-12(9-18(17)29-2)20(25)21-19-15-10-30-11-16(15)22-23(19)13-4-6-14(7-5-13)24(26)27/h3-9H,10-11H2,1-2H3,(H,21,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHCYJHQNGMYVMN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)[N+](=O)[O-])OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2359613.png)
![(3Z)-1-(3-fluorobenzyl)-3-{[(4-methylbenzyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2359617.png)
![7-(3-chloro-2-methylphenyl)-2-(4-methylbenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2359618.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-ethoxybenzamide](/img/structure/B2359619.png)
![2-[(2,3-Dihydro-benzo[1,4]dioxine-6-carbonyl)-amino]-propionic acid](/img/structure/B2359620.png)
![6-isobutyl-3-{[4-(2-methoxyphenyl)piperazino]carbonyl}isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2359622.png)


![2-methoxy-5-methyl-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2359628.png)
![(Z)-4-(tert-butyl)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2359631.png)
![1-(1-Adamantyl)-3-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]urea](/img/structure/B2359632.png)


![[7-(Benzylsulfanyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2359636.png)
